(3S)-3-(fluoromethyl)piperidine;hydrochloride
Description
(3S)-3-(Fluoromethyl)piperidine hydrochloride is a chiral piperidine derivative featuring a fluoromethyl (-CH2F) substituent at the 3-position with an S-configuration. Piperidine, a six-membered heterocyclic amine, is a common scaffold in medicinal chemistry due to its versatility in drug design. The fluoromethyl group introduces electronegativity and moderate lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs. The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
(3S)-3-(fluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFBAHZLZNPGT-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CF.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CF.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(fluoromethyl)piperidine;hydrochloride typically involves the fluorination of a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluoromethyl group. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of (3S)-3-(fluoromethyl)piperidine;hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(fluoromethyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Drug Design : The piperidine structure is prevalent in many pharmacologically active compounds, allowing (3S)-3-(fluoromethyl)piperidine;hydrochloride to serve as a precursor in the synthesis of potential drug candidates.
- Biological Activity : The fluoromethyl group enhances the compound's interaction with biological targets, improving its efficacy in pharmacological contexts.
Case Studies:
- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that modifications to the piperidine ring can lead to compounds with enhanced apoptosis induction in tumor cells compared to standard chemotherapeutics .
- Neurokinin-1 Receptor Antagonists : Compounds derived from (3S)-3-(fluoromethyl)piperidine;hydrochloride have been investigated for their ability to inhibit neurokinin-1 receptors, which play a role in pain and anxiety pathways .
Synthetic Applications
Synthetic Routes:
- The synthesis of (3S)-3-(fluoromethyl)piperidine;hydrochloride typically involves multi-step procedures under controlled conditions to ensure stability and yield of the desired products. These methods often utilize palladium-catalyzed reactions, which allow for efficient formation of complex structures .
Data Table 1: Summary of Synthetic Applications
Material Science
Potential Uses:
- The compound has been explored for creating new materials with unique properties, such as enhanced durability or specialized conductivity. Its chemical structure allows it to interact favorably with other materials, leading to innovative applications in polymer science and nanotechnology.
Environmental Chemistry
Research Directions:
- Studies have indicated that (3S)-3-(fluoromethyl)piperidine;hydrochloride may be useful in developing sensors or assays for detecting environmental pollutants. Its reactivity with various contaminants can be evaluated through spectrophotometric methods, providing insights into its potential for environmental remediation .
Mechanism of Action
The mechanism of action of (3S)-3-(fluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key differences between (3S)-3-(fluoromethyl)piperidine hydrochloride and related compounds:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (3S)-3-(Fluoromethyl)piperidine HCl | -CH2F at 3S | C6H12ClFN | ~152.5 | Moderate lipophilicity, enhanced stability |
| 4-Fluoropiperidine HCl | -F at 4-position | C5H9ClFN | 137.5 | Higher polarity, lower lipophilicity |
| (S)-3-Hydroxypiperidine HCl | -OH at 3S | C5H12ClNO | 137.5 | Polar, H-bond donor, prone to metabolism |
| Paroxetine HCl | Benzodioxolyloxymethyl, 4-F-Ph | C19H21ClFNO3 | 365.8 | SSRI activity, high molecular complexity |
| 3-(4-Fluorobenzoyl)piperidine HCl | 4-Fluorobenzoyl at 3-position | C12H13ClFNO | ~241.5 | Aromatic ketone, potential CNS activity |
| (3R)-3-Phenoxypiperidine HCl | Phenoxy at 3R | C11H14ClNO | 213.7 | Bulky substituent, altered steric effects |
Key Observations :
- Substituent Impact: Fluoromethyl (-CH2F) balances lipophilicity and metabolic stability better than hydroxyl (-OH) or aromatic groups (e.g., benzodioxolyl). Fluorine’s electronegativity reduces basicity of the piperidine nitrogen compared to non-fluorinated analogs .
- Biological Activity : Paroxetine’s bulky substituents enable serotonin reuptake inhibition, whereas simpler fluoromethyl derivatives may target other CNS receptors or enzymes .
- Synthetic Accessibility : Fluoromethyl introduction requires stereoselective methods, such as asymmetric reduction or chiral auxiliaries, similar to Encenicline hydrochloride synthesis .
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity : Fluoromethyl increases logP compared to hydroxylated analogs (e.g., (S)-3-hydroxypiperidine HCl), enhancing blood-brain barrier penetration .
- Metabolic Stability : The -CH2F group resists oxidative metabolism better than -CH3 or -OH, reducing first-pass effects .
- Salt Form : Hydrochloride salts improve solubility, critical for oral bioavailability .
Research Findings and Case Studies
- Paroxetine Comparison : Paroxetine’s benzodioxolyloxymethyl group contributes to SSRI activity but increases molecular weight and complexity, limiting synthetic scalability. In contrast, (3S)-3-(fluoromethyl)piperidine HCl offers a simpler scaffold for optimizing pharmacokinetics .
- Hydroxylated Analog Limitations : (S)-3-Hydroxypiperidine HCl’s polar -OH group reduces CNS penetration, making it less suitable for brain-targeted therapies .
Biological Activity
(3S)-3-(Fluoromethyl)piperidine;hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
(3S)-3-(Fluoromethyl)piperidine;hydrochloride is characterized by the presence of a fluoromethyl group attached to the piperidine ring. This modification enhances its lipophilicity and may influence its interaction with biological targets. The hydrochloride salt form improves solubility and stability, making it suitable for various pharmacological applications.
Biological Activity
The biological activity of (3S)-3-(fluoromethyl)piperidine;hydrochloride has been explored in several contexts, particularly in relation to its potential as a therapeutic agent.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For example, compounds similar to (3S)-3-(fluoromethyl)piperidine have shown cytotoxic effects against various cancer cell lines. In one study, a related piperidine compound demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Neuropharmacology
Piperidine derivatives are known to interact with neurotransmitter receptors, particularly G protein-coupled receptors (GPCRs). Research indicates that (3S)-3-(fluoromethyl)piperidine may modulate receptor activity, potentially influencing pathways related to neurodegenerative diseases . Its binding affinity at specific receptor sites suggests a role in developing treatments for conditions such as Alzheimer's disease .
Synthesis Methods
The synthesis of (3S)-3-(fluoromethyl)piperidine;hydrochloride typically involves several steps, including:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the fluoromethyl group via nucleophilic substitution or other fluorination techniques.
- Conversion to the hydrochloride salt form for enhanced solubility.
These methods are crucial for optimizing yield and purity, which directly impacts biological testing outcomes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Showed significant cytotoxic effects against FaDu hypopharyngeal tumor cells. |
| Study B | Neuropharmacology | Demonstrated modulation of GPCRs, suggesting potential for neuroprotective therapies. |
| Study C | Binding Affinity | Evaluated interactions with NMDA receptors, indicating potential applications in treating neurological disorders. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (3S)-3-(fluoromethyl)piperidine hydrochloride, and how is stereochemical purity ensured?
- Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, (3S)-configured piperidines are often derived from L-proline precursors or via enzymatic resolution. Fluorination steps may use reagents like DAST (diethylaminosulfur trifluoride) for methyl-to-fluoromethyl conversion. Stereochemical integrity is confirmed using chiral HPLC or polarimetry, as seen in paroxetine hydrochloride synthesis .
- Key Parameters : Reaction temperature (-78°C for fluorination), protecting groups (e.g., Boc for amine protection), and purification via recrystallization or column chromatography.
Q. Which analytical techniques are critical for confirming the identity and purity of (3S)-3-(fluoromethyl)piperidine hydrochloride?
- Techniques :
- NMR Spectroscopy : H and C NMR to verify fluoromethyl (-CHF) and piperidine ring signals.
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 178.07 for CHFN).
- HPLC-PDA : Purity assessment using a C18 column (e.g., ≥98% purity threshold) .
- X-ray Crystallography : For absolute configuration confirmation, if crystalline derivatives are obtainable .
Q. What are the solubility and stability profiles of (3S)-3-(fluoromethyl)piperidine hydrochloride under experimental conditions?
- Solubility : Freely soluble in polar aprotic solvents (e.g., DMSO, methanol), sparingly soluble in water. Stability tests (e.g., 24-hour exposure to light, heat, or pH variations) are recommended to assess degradation, as demonstrated in paroxetine hydrochloride studies .
- Storage : Store at 2–8°C in airtight containers under inert gas (N) to prevent hydrolysis of the fluoromethyl group .
Advanced Research Questions
Q. How can researchers design binding assays to evaluate the interaction of (3S)-3-(fluoromethyl)piperidine hydrochloride with serotonin or dopamine transporters?
- Experimental Design :
- Radioligand Competition Assays : Use H-paroxetine (for serotonin transporters, SERT) or H-GBR12935 (for dopamine transporters, DAT). Incubate with varying compound concentrations (0.1–100 nM range) and compute K values via Cheng-Prusoff equation .
- Species-Specific Variability : Account for differences in transporter affinity, as seen in rat vs. human SERT (e.g., paroxetine’s K = 0.05 nM in rats vs. 0.065 nM in humans) .
Q. How should contradictions in pharmacological data (e.g., conflicting IC values across studies) be addressed?
- Resolution Strategies :
- Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell membrane preparation methods.
- Validate with Orthogonal Methods : Compare radioligand binding results with functional uptake assays (e.g., fluorescent serotonin analogs).
- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., paroxetine’s fluorophenyl-piperidine scaffold) to identify trends .
Q. What strategies optimize enantiomeric purity during large-scale synthesis of (3S)-3-(fluoromethyl)piperidine hydrochloride?
- Advanced Techniques :
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with in-situ racemization to achieve >99% enantiomeric excess (ee).
- Chiral Stationary Phase Chromatography : Use preparative HPLC with amylose- or cellulose-based columns for milligram-to-gram-scale purification .
Q. Which in vivo models are suitable for studying the pharmacokinetics and blood-brain barrier (BBB) penetration of this compound?
- Models :
- Rodent Pharmacokinetics : Intravenous/oral administration in Sprague-Dawley rats, with plasma and brain tissue sampling at timed intervals.
- BBB Permeability : Assess via in situ brain perfusion or MDCK-MDR1 cell monolayers. Fluorine’s electronegativity may enhance BBB penetration, as observed in fluorinated antidepressants .
Safety and Compliance
Q. What safety protocols are recommended for handling (3S)-3-(fluoromethyl)piperidine hydrochloride in laboratory settings?
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles.
- Ventilation : Use fume hoods to avoid aerosol inhalation; monitor airborne concentrations with OSHA-compliant sensors.
- Waste Disposal : Neutralize acidic hydrochloride residues with sodium bicarbonate before transferring to halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
